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molecular formula C13H20ClN3 B8401011 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine

3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine

Cat. No. B8401011
M. Wt: 253.77 g/mol
InChI Key: DUCYBBWAIUSBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951818B2

Procedure details

To a solution of 1-(2-chloro-4-nitro-phenyl)-4-isopropyl-piperazine (1.500 g, 5.30 mmol), prepared according to example 5, in MeOH (20 mL) is added zinc dust (1.039 g, 15.90 mmol) followed by ammonium formate (1.002 g, 15.90 mmol). The reaction is stirred at room temperature. Once the reaction is finished, the reaction mixture is filtrated and concentrated. The mixture is taken up in dichloromethane and washed with water. The combined organic layers are dried (MgSO4) and the solvent is removed under reduced pressure to yield the title compound, which is used as such for the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.002 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.039 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][N:14]([CH:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]1.C([O-])=O.[NH4+]>CO.[Zn]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:12][CH2:13][N:14]([CH:17]([CH3:18])[CH3:19])[CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C(C)C
Step Two
Name
Quantity
1.002 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.039 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1N1CCN(CC1)C(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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